
8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleotides, which are the building blocks of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, which is a two-ring structure composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring. The 3-hydroxypropylsulfanyl and pentyl groups would be attached at the 8 and 7 positions of the purine structure, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The purine ring is aromatic and relatively stable, but the 3-hydroxypropylsulfanyl and pentyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Biological Evaluation
Compounds with alkyl-substituted and sulfanyl modifications, such as those in the study of aromatase inhibitors, have been synthesized and evaluated for their potential in inhibiting estrogen biosynthesis, which is crucial in the treatment of hormone-dependent breast cancer. Such studies underscore the importance of structural modifications in enhancing biological activity, a principle that could apply to the research and development of 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione for therapeutic applications (Hartmann & Batzl, 1986).
Growth Stimulation in Agriculture
Alkylation reactions and the synthesis of compounds with specific sulfanyl groups have shown potential in stimulating the growth of sunflower seedlings, indicating the relevance of such chemical modifications in agricultural science. This application suggests that similar compounds, including 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione, could be explored for their agrochemical properties to enhance plant growth and productivity (Buryi et al., 2019).
Chemical Transformations and Structural Analysis
Research into the synthesis and characterisation of Schiff bases derived from similar dihydropyridine derivatives, as well as their reaction mechanisms, provides insights into the chemical versatility and potential applications of these compounds in material science, catalysis, and as intermediates in organic synthesis. Such studies can guide the functionalization of 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione for specific scientific applications (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Metabolic and Pharmacokinetic Studies
The investigation of the metabolism of structurally related compounds, including the identification of urinary metabolites via mass spectrometric techniques, is crucial in the pharmacokinetics and toxicology fields. Understanding how similar compounds are metabolized in the body can provide essential information for developing new drugs or chemicals with improved safety profiles and efficacy (Kohler et al., 2007).
Safety and Hazards
特性
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-3-4-5-7-18-10-11(15-14(18)22-9-6-8-19)17(2)13(21)16-12(10)20/h19H,3-9H2,1-2H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPISLYHRPGJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)
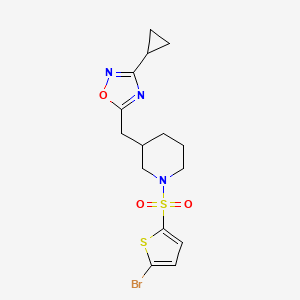
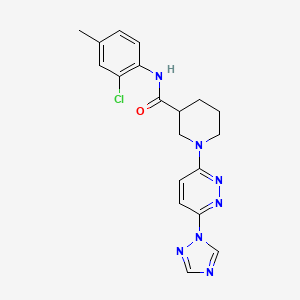
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)
![2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2996214.png)
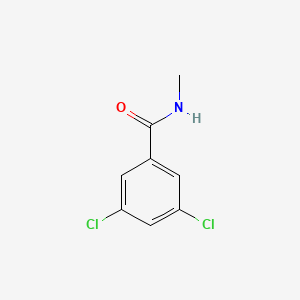
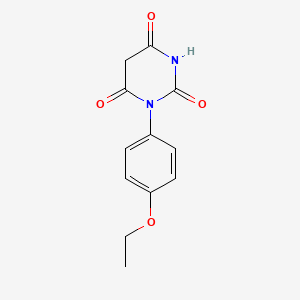
![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
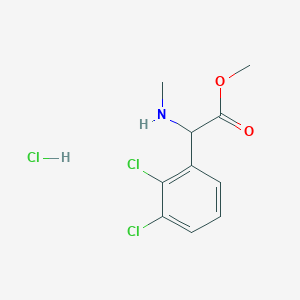
![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)
![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)